N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Medicinal Chemistry Drug Design Lead Optimization

This 2,4-dioxoquinazoline-7-carboxamide scaffold is optimized for CNS drug discovery (XLogP3 3.5). Its N-cyclohexyl group provides a direct comparator to aromatic analogs (e.g., N-benzyl, XLogP3 4.1) for logP-driven permeability (PAMPA/Caco-2) and microsomal stability assays. The reduced rotatable bond count (6) makes it a valuable entropy probe in ITC or kinetic studies. Procure this precise chemotype to avoid the confounding effects of analog substitution and ensure reproducible SAR data.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 892262-62-3
Cat. No. B2775000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892262-62-3
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O
InChIInChI=1S/C20H27N3O3/c1-2-3-7-12-23-19(25)16-11-10-14(13-17(16)22-20(23)26)18(24)21-15-8-5-4-6-9-15/h10-11,13,15H,2-9,12H2,1H3,(H,21,24)(H,22,26)
InChIKeyAUHKROZYSGMFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892262-62-3): Chemical Identity and Scaffold Context


N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892262-62-3) is a synthetic small molecule (MW 357.4 g/mol, formula C20H27N3O3) belonging to the 2,4-dioxo-3-pentyl-tetrahydroquinazoline-7-carboxamide scaffold class [1]. This compound is cataloged in PubChem (CID 15996127) and is primarily distributed as a research chemical by multiple vendors [2]. Its structure features a 2,4-quinazolinedione core with an N3-pentyl substituent and an N-cyclohexyl-7-carboxamide group.

Why Unverified Replacement of N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Is Unscientific


Compounds within the tetrahydroquinazoline-7-carboxamide class cannot be assumed to be functionally interchangeable because even minor changes to the N-substituent on the carboxamide moiety are known to cause substantial shifts in lipophilicity (XLogP3), molecular shape, and target-binding profiles [1]. For instance, replacing the N-cyclohexyl group of 892262-62-3 (XLogP3 3.5) with an N-benzyl group (CAS 892262-86-1) or an N-phenethyl group (CAS 892262-94-1) alters the calculated partition coefficient and hydrogen-bonding capacity, which can lead to divergent pharmacokinetic and pharmacodynamic behaviors [2]. Therefore, the routine practice of substituting one analog for another without quantitative comparative data risks invalidating experimental results and misdirecting procurement decisions.

Quantitative Comparative Evidence for N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide


Comparison of Calculated Physicochemical Properties (XLogP3 and HBD Count) for N-Substituted Analogs

The N-cyclohexyl target compound is compared to its closest commercially available N-substituted analogs: N-benzyl (CAS 892262-86-1) and N-phenethyl (CAS 892262-94-1). The target compound exhibits a lower calculated lipophilicity (XLogP3 3.5) versus 4.1 for the N-benzyl analog, while retaining the same hydrogen bond donor count (2) [1]. The N-phenethyl analog (also XLogP3 4.1) possesses additional rotatable bonds, which may affect conformational flexibility [2]. These differences provide a starting point for hypothesis-driven analog selection in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design Lead Optimization

Structural Comparison of Rotatable Bond Count and Molecular Flexibility

The target compound possesses 6 rotatable bonds, identical to the N-benzyl analog but one fewer than the N-phenethyl analog (7) [1]. Each additional rotatable bond imposes an entropic cost upon binding (estimated ~0.7–1.6 kcal/mol per bond in configurational entropy), which can reduce binding affinity unless offset by new favorable interactions. This suggests that the N-cyclohexyl compound may have a favorable entropic profile for certain targets compared to the more flexible N-phenethyl variant.

Conformational Analysis Molecular Recognition Entropy Costs

Hydrogen Bond Acceptor Count and Metabolic Stability Potential

The target compound contains 3 hydrogen bond acceptors, identical to the N-benzyl analog. However, the N-cyclohexyl substituent is fully saturated, lacking the aromatic π-system present in the N-benzyl group [1]. Aromatic rings are common sites for CYP450-mediated oxidation, so the absence of an aromatic ring in the N-cyclohexyl group could hypothetically render the target compound less susceptible to oxidative metabolism than the N-benzyl analog, although direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) is not publicly available.

ADME-Tox Drug Metabolism Metabolic Soft Spots

Recommended Application Scenarios for N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Based on Current Evidence


Medicinal Chemistry Lead Optimization Campaigns Targeting CNS or Other Lipophilic-Permeability- Dependent Indications

The target compound's moderate lipophilicity (XLogP3 3.5) places it within the optimal range for CNS drug candidates. It can serve as a direct comparator to the N-benzyl analog (XLogP3 4.1) in permeability assays (e.g., PAMPA or Caco-2) to test the hypothesis that a lower logP improves the balance between permeability and metabolic stability [1].

Structure-Activity Relationship (SAR) Studies on Target Binding

The compound's reduced rotatable bond count (6 vs. 7 for the N-phenethyl analog) makes it a useful tool for investigating the entropy penalty for flexible analogs in kinetically or isothermal titration calorimetry (ITC) studies [2]. This information is critical for designing more rigid, higher-affinity ligands.

Early-Stage In Vitro Metabolism Profiling

The saturated N-cyclohexyl group offers a built-in control for assessing the metabolic impact of an aromatic-to-aliphatic substitution on the same quinazoline-7-carboxamide scaffold. Procurement of this compound alongside the N-benzyl analog enables a head-to-head comparison in liver microsome or hepatocyte incubation assays to quantify oxidative metabolism differences [3].

Chemical Probe Development for Target Identification

The target compound's unique combination of a saturated cyclohexyl group and a flexible pentyl chain on the quinazoline core provides a novel chemotype for phenotypic screening libraries. Its structural features may confer a selectivity profile distinct from close analogs currently used in broad-scale enzyme or receptor panels [1].

Quote Request

Request a Quote for N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.